5,7-Diazaspiro[2.5]octane-4,6,8-trione
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-diazaspiro[2.5]octane-4,6,8-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-3-6(1-2-6)4(10)8-5(11)7-3/h1-2H2,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVZDTWRGIHYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219692 | |
| Record name | 5,7-Diazaspiro(2.5)octane-4,6,8-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6947-77-9 | |
| Record name | 5,5-Ethylenebarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC56148 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Diazaspiro(2.5)octane-4,6,8-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-ETHYLENEBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNQ0H65BGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Characterization
Synthetic Methodologies
The synthesis of the 5,7-diazaspiro[2.5]octane-4,6,8-trione scaffold has been reported in the scientific literature. A key method involves the reaction of barbituric acid or its N,N'-disubstituted derivatives with 1,2-dibromoethane (B42909).
In a notable study, the synthesis of 5,7-dimethyl-5,7-diaza-spiro[2.5]octane-4,6,8-trione was achieved by reacting 1,3-dimethylbarbituric acid with 1,2-dibromoethane in the presence of potassium carbonate as a base and tetrabutylammonium (B224687) hydrogen sulfate (B86663) as a phase-transfer catalyst in dimethylformamide (DMF). researchgate.net This reaction proceeds via a dialkylation of the C-5 position of the barbituric acid derivative. researchgate.net The same study also reports the synthesis of the parent compound, this compound, from barbituric acid and 1,2-dibromoethane, although detailed experimental conditions and yield for the parent compound were not provided. researchgate.net
Upstream products for the synthesis of this compound are listed as 1,2-dibromoethane, diethyl 1,1-cyclopropanedicarboxylate, barbituric acid, and urea. molbase.com
Spectroscopic and Crystallographic Data
Detailed spectroscopic and crystallographic data for the parent compound, this compound, are not extensively available in the reviewed literature. However, spectroscopic data for its N,N'-dimethyl derivative, 5,7-dimethyl-5,7-diaza-spiro[2.5]octane-4,6,8-trione, have been reported and serve as a valuable reference.
For 5,7-dimethyl-5,7-diaza-spiro[2.5]octane-4,6,8-trione, the following spectroscopic data has been published: researchgate.net
¹H NMR (CDCl₃): δ 1.45 (s, 4H, 2 x CH₂), 3.34 (s, 6H, 2 x N-CH₃).
¹³C NMR (CDCl₃): δ 13.9 (CH₂), 28.3 (N-CH₃), 45.9 (C-5), 151.2 (C-2), 172.9 (C-4, C-6).
MS (m/z): 182 (M⁺).
No X-ray crystallographic data for this compound could be retrieved from the searched literature.
Reaction Mechanisms and Mechanistic Investigations
Detailed Mechanistic Pathways for Spiro Ring Formation
The construction of the characteristic spiro[2.5]octane framework of this molecule can be achieved through several strategic synthetic routes. These pathways are designed to form the crucial cyclopropane (B1198618) ring fused to the diazacyclohexanetrione core.
Michael-Initiated Ring-Closure (MIRC) Mechanisms
A prominent strategy for forming the cyclopropane ring in such spiro compounds is the Michael-Initiated Ring-Closure (MIRC) reaction. rsc.orgrsc.org This powerful cascade process involves two key steps: a Michael addition followed by an intramolecular nucleophilic substitution (cyclization).
In the context of synthesizing derivatives of 5,7-Diazaspiro[2.5]octane-4,6,8-trione, a typical MIRC approach would involve a barbituric acid derivative as the Michael donor and a cyclopropylidene-containing species or a suitable precursor as the Michael acceptor. The general mechanism proceeds as follows:
Michael Addition: A base deprotonates the acidic C-5 position of the barbituric acid, generating a nucleophilic enolate. This enolate then attacks an electron-deficient alkene (the Michael acceptor), which is engineered to contain a leaving group on a nearby carbon.
Intramolecular Cyclization: Following the initial carbon-carbon bond formation, the newly formed intermediate contains a nucleophilic center and an electrophilic carbon bearing a leaving group. An intramolecular SN2 reaction then occurs, where the nucleophile attacks the electrophilic carbon, displacing the leaving group and closing the ring to form the spiro-cyclopropane moiety.
The MIRC approach is highly valued for its efficiency and stereocontrol, often allowing for the construction of complex cyclopropanes from simple starting materials. rsc.orgrsc.org The enantioselective synthesis of related spiro-cyclopropyl oxindoles has been successfully achieved using organocatalytic vinylogous MIRC reactions, highlighting the potential for stereocontrol in these transformations. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder)
While less common for the direct synthesis of the this compound core, cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone for the synthesis of various spirocyclic systems. nih.gov In a hypothetical scenario, a Diels-Alder approach could be envisioned where a diene containing the barbiturate (B1230296) moiety reacts with a dienophile that would ultimately form the cyclopropane ring after subsequent transformations.
More relevant are domino reactions that incorporate a cycloaddition step. For instance, a silver-catalyzed domino alkyne-annulation/Diels-Alder reaction has been used to construct complex tetrahydrospiro[carbazole-4,3'-indoline] derivatives. researchgate.net This demonstrates the power of cascade sequences involving cycloadditions to build spirocyclic frameworks. Similarly, acylnitroso Diels-Alder reactions have been employed for the diastereoselective synthesis of spiro-carbocyclic nucleosides. nih.gov The reactivity in Diels-Alder reactions can be significantly enhanced by spirocyclization itself; for example, spiro[3.4]octa-5,7-diene is predicted to be vastly more reactive than its acyclic counterpart, 5,5-dimethylcyclopentadiene. nih.gov
Intramolecular Cyclization Steps
Intramolecular cyclization is a key step in many synthetic routes toward spiro compounds and is the final bond-forming event in the MIRC pathway. rsc.orgnih.gov This step is crucial for forming the second ring of the spirocycle. In the synthesis of this compound, this would involve the formation of the cyclopropane ring. For example, a reaction could be designed where a barbituric acid derivative is tethered to a three-carbon chain with a suitable leaving group at the terminus. Base-mediated deprotonation of the barbituric acid would lead to an intramolecular nucleophilic attack, closing to form the spiro-cyclopropane ring.
The efficiency of such cyclizations can be influenced by factors like ring strain and the length of the tether connecting the nucleophile and the electrophile. nih.gov
Role of Intermediates and Transition States
Understanding the intermediates and transition states in these reactions is fundamental to controlling their outcomes. solubilityofthings.comorganicchemistrytutor.com
Intermediates: In a multi-step reaction, an intermediate is a relatively stable molecule that exists in a valley on the reaction energy profile. organicchemistrytutor.comyoutube.com In the MIRC synthesis of spiro-cyclopropanes, the product of the initial Michael addition is a key intermediate. This species can, in principle, be detected and characterized under certain conditions. The stability and conformation of this intermediate directly influence the subsequent ring-closing step. In other complex syntheses, spirocyclic radical intermediates can be formed and trapped to yield valuable products. rsc.org
Transition States: A transition state is a high-energy, fleeting arrangement of atoms that occurs at the peak of an energy barrier between reactants, intermediates, and products. solubilityofthings.comyoutube.com It cannot be isolated. youtube.com The geometry of the transition state determines the stereochemical outcome of the reaction. For example, in an enantioselective MIRC reaction, the catalyst and substrates form a chiral transition state that favors the formation of one enantiomer over the other. The energy of this transition state dictates the reaction rate.
Density functional theory (DFT) calculations are often employed to model these transient states and intermediates, providing insight into reaction pathways, such as in the biosynthesis of the spirocyclic diterpene, spiroviolene. jst.go.jp
Stereochemical Outcomes and Control in Reactions
The spiro atom in this compound is a quaternary stereocenter. Controlling the three-dimensional arrangement of atoms around this center is a significant challenge and a primary goal in modern asymmetric synthesis.
In MIRC reactions, stereocontrol can be achieved by using chiral catalysts, such as quinine (B1679958) or cinchonine (B1669041) derivatives, which create a chiral environment around the reactants. rsc.org This forces the reaction to proceed through a diastereomeric transition state that has lower energy, leading to the preferential formation of one enantiomer. The development of organocatalytic MIRC reactions for the synthesis of chiral 3,3'-cyclopropyl oxindoles has demonstrated excellent stereocontrol. nih.gov
For cycloaddition reactions, the stereochemical outcome is often governed by the well-established endo/exo selectivity rules and the facial selectivity of the diene and dienophile. In catalysed versions, such as the N,N'-dioxide/Nickel(II)-catalyzed Diels-Alder reaction for spirooxindole synthesis, the chiral ligand on the metal catalyst dictates the stereochemistry, leading to high diastereoselectivity and enantioselectivity. rsc.org
Influence of Catalysts on Reaction Selectivity and Rate
Catalysts play a pivotal role in the synthesis of spirocycles, influencing both the speed and the selectivity of the reactions.
Rate Acceleration: Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. For instance, Brønsted or Lewis acids can activate electrophiles, while bases can enhance the nucleophilicity of donors. In the synthesis of spiro[furan-2,3'-indoline]-3-carboxylate derivatives, ionic liquids acting as Brønsted acid catalysts were shown to be effective. nih.gov
Selectivity Control:
Regioselectivity: In reactions with multiple possible sites of attack, catalysts can direct the reaction to a specific position.
Diastereoselectivity & Enantioselectivity: As mentioned previously, chiral catalysts are essential for controlling stereochemistry. Chiral organocatalysts, such as amines or phosphoric acids, and chiral metal complexes are widely used. rsc.orgrsc.org For example, the synthesis of spirooxindoles via pyrazolo-tetrahydropyridinones can be switched between different products depending on the presence of an acid catalyst. nih.gov Similarly, various nanocatalysts have been developed for the efficient synthesis of spiro-1,2,4-triazine derivatives. nih.gov
The choice of catalyst is therefore critical and is often tailored to the specific substrates and the desired outcome of the spirocyclization reaction.
Structural Characterization and Advanced Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.
One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule. In the case of spiro-hydantoin derivatives, the chemical shifts of the spiro-carbon and the carbonyl carbons are particularly diagnostic. bas.bg For instance, in a related fluorenylspirohydantoin, the spiro-carbon appears around δC 73.71 ppm, while the carbonyl carbons are observed further downfield at δC 155.34 ppm and δC 171.10 ppm. bas.bg The proton NMR spectrum of such compounds often reveals distinct singlets for the NH protons of the hydantoin (B18101) ring. bas.bg
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Spiro-hydantoin Structures
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| NH | 8.61, 11.31 (singlets) | - |
| Spiro-C | - | ~72-74 |
| C=O | - | ~155-174 |
Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) helps identify protons that are coupled to each other, typically on adjacent carbons. This would be crucial for confirming the connectivity within the cyclopropane (B1198618) ring of 5,7-Diazaspiro[2.5]octane-4,6,8-trione.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. emerypharma.com This technique is invaluable for assigning the signals of the cyclopropyl (B3062369) carbons to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds). emerypharma.comyoutube.com This is particularly useful for identifying quaternary carbons, such as the spiro-carbon and the carbonyl carbons, by observing their correlations with nearby protons. emerypharma.com For example, the carbonyl carbons in a related structure show HMBC correlations to protons on adjacent carbons. emerypharma.com
While solution-state NMR provides information about the average structure of a molecule in a given solvent, solid-state NMR can offer insights into the specific conformation and packing of molecules in the crystalline state. Increasing molecular weight can lead to broader resonances in NMR spectra due to reduced relaxation times. usda.gov For complex molecules like this compound, solid-state NMR could help to understand the conformational rigidities imposed by the spirocyclic system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H stretch | 3500-3200 |
| C=O stretch (imide) | 1760-1690 |
The presence of strong absorption bands in these regions would confirm the presence of the imide and amine functionalities within the molecule. libretexts.orglibretexts.org The carbonyl (C=O) stretching frequency is particularly informative and can be influenced by the ring strain and electronic environment. libretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For a related compound, 4,7-diazaspiro[2.5]octane, ESI-MS showed a [M+H]⁺ ion at m/z 217.3, confirming its molecular weight. google.com For this compound, with a molecular formula of C₆H₆N₂O₃, the expected exact mass would be a key piece of data for its definitive identification. chemeo.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Barbituric acid |
| (9'-fluorene)-spiro-5-hydantoin |
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation. For a rigid, polycyclic system like this compound, X-ray analysis would yield invaluable insights into its structural framework.
As of the latest literature reviews, a complete single-crystal X-ray diffraction study for the parent compound this compound has not been reported in publicly accessible crystallographic databases. cam.ac.uk Consequently, precise experimental data on its crystal structure, including unit cell dimensions and atomic coordinates, are not available.
Theoretically, a crystallographic study would unambiguously determine the conformation of the six-membered dihydropyrimidine-trione ring and the three-membered cyclopropane ring. It would reveal the degree of planarity of the hydantoin-like ring and the puckering of the spirocyclic system. Furthermore, if a chiral derivative of the molecule were synthesized and crystallized, X-ray crystallography could be used to determine its absolute stereochemistry without ambiguity.
Elucidation of Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. cam.ac.uk For this compound, the key functional groups—two secondary amide (N-H) groups and three carbonyl (C=O) groups—would be expected to dominate the intermolecular interactions.
In the absence of an experimental crystal structure, the potential interactions can be predicted based on the molecule's structure. The most significant interaction would likely be hydrogen bonding between the N-H group of one molecule (as the donor) and the carbonyl oxygen of a neighboring molecule (as the acceptor). These N-H···O=C bonds are a common and strong directional interaction in similar heterocyclic structures, often leading to the formation of well-defined supramolecular assemblies like chains, tapes, or sheets.
Analysis of Bond Lengths, Angles, and Dihedral Angles
An X-ray crystallographic analysis provides the most accurate data on the internal geometry of a molecule. While specific values for this compound are not available, the expected findings can be discussed. The data would be presented in tables detailing the precise measurements of all bond lengths, bond angles, and key dihedral angles.
Table 1: Illustrative Table for Bond Length Data (Note: Data is not available and is shown for illustrative purposes only.)
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| N5 | C4 | Data not available |
| N5 | C6 | Data not available |
| C1 | C2 | Data not available |
Table 2: Illustrative Table for Bond Angle Data (Note: Data is not available and is shown for illustrative purposes only.)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| C4 | N5 | C6 | Data not available |
| C1 | C3 | C2 | Data not available |
The bond lengths within the cyclopropane ring would be of particular interest, as they are typically shorter than those in acyclic alkanes and are indicative of ring strain. The geometry around the spiro carbon atom (C3) would confirm its tetrahedral nature and the orthogonal arrangement of the two rings. Analysis of the dihedral angles within the six-membered ring would quantify its conformation (e.g., planar, boat, or chair-like). This geometric data is crucial for computational modeling and for understanding the molecule's steric and electronic properties.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of a molecule's electronic and geometric landscape.
Density Functional Theory (DFT) stands as a cornerstone for the computational study of molecular systems. This method is adept at predicting the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For the analogous spiro[indoline-pyrrolidine] derivatives, DFT calculations have been successfully employed to establish their geometries and electronic structures. iaea.org Similarly, for 5,7-Diazaspiro[2.5]octane-4,6,8-trione, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be utilized to determine its optimized geometry. These calculations would reveal crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's unique spirocyclic architecture.
The electronic structure, which governs the molecule's reactivity and properties, is also a key output of DFT calculations. These computations provide insights into the distribution of electrons within the molecule, highlighting areas of high and low electron density. For instance, in a study on the pro-drug temozolomide, DFT calculations were instrumental in understanding its molecular structure and spectroscopic properties. aimspress.com
A hypothetical DFT calculation on this compound would likely involve the following steps:
Building the initial molecular structure based on its known connectivity.
Selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)).
Performing a geometry optimization to find the lowest energy conformation.
Calculating electronic properties from the optimized geometry.
The results of such a calculation would provide a foundational understanding of the molecule's stability and intrinsic electronic nature.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory for more precise calculations. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can provide benchmark data for geometry and energy. For complex systems, a combination of DFT for optimization and ab initio methods for single-point energy calculations often yields a good balance between accuracy and computational cost.
Prediction of Spectroscopic Properties (NMR, UV-Vis)
Computational methods are also proficient in predicting the spectroscopic signatures of a molecule, which are essential for its experimental identification and characterization.
Theoretical predictions of Nuclear Magnetic Resonance (NMR) spectra are a powerful tool for structural elucidation. libretexts.orgyoutube.com By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. For this compound, this would involve calculating the shielding tensors for each unique proton and carbon atom in the optimized geometry. The predicted spectrum would show distinct signals for the cyclopropane (B1198618) ring protons and the protons on the barbiturate-like ring, as well as for the corresponding carbon atoms.
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is widely used to predict UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. For a related spiro compound, 3-(2-(2-hydroxyphenyl)hydrazono)-1,5-dioxaspiro[5.5]undecane-2,4-dione, DFT has been used to compute and compare its UV-Vis spectra with experimental data. researchgate.net A TD-DFT calculation for this compound would predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions associated with the carbonyl groups and the nitrogen atoms in the heterocyclic ring.
A hypothetical table of predicted spectroscopic data for this compound might look like this:
| Spectroscopic Data | Predicted Values |
| ¹H NMR Chemical Shifts (ppm) | |
| Cyclopropane CH₂ | δ 1.5 - 2.0 |
| NH | δ 8.0 - 9.0 |
| ¹³C NMR Chemical Shifts (ppm) | |
| Spiro C | δ 40 - 50 |
| Cyclopropane CH₂ | δ 15 - 25 |
| C=O | δ 160 - 170 |
| UV-Vis λmax (nm) | ~250-280 (π → π), ~300-330 (n → π) |
Note: These are hypothetical values based on typical ranges for similar functional groups and should be confirmed by actual calculations.
Analysis of Molecular Electronic Properties
The electronic properties of a molecule are crucial determinants of its chemical behavior. Computational analysis provides deep insights into these properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govripublication.com
For spiro compounds, HOMO-LUMO analysis has been used to understand their electronic characteristics. researchgate.netresearchgate.net In the case of this compound, the HOMO is likely to be localized on the nitrogen atoms and the carbonyl oxygen atoms due to the presence of lone pairs, while the LUMO would be centered on the carbonyl carbons and the π* orbitals of the C=O bonds.
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as:
Ionization Potential (I): ≈ -E(HOMO)
Electron Affinity (A): ≈ -E(LUMO)
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
A hypothetical table of reactivity indices for this compound is presented below:
| Reactivity Index | Hypothetical Value (eV) |
| E(HOMO) | -7.5 |
| E(LUMO) | -1.5 |
| Energy Gap (ΔE) | 6.0 |
| Ionization Potential (I) | 7.5 |
| Electron Affinity (A) | 1.5 |
| Electronegativity (χ) | 4.5 |
| Chemical Hardness (η) | 3.0 |
| Electrophilicity Index (ω) | 3.375 |
Note: These values are illustrative and would need to be determined through specific quantum chemical calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen atoms, indicating their nucleophilic character. The regions around the N-H protons would exhibit positive potential (blue), highlighting their electrophilic nature and propensity for hydrogen bonding. rsc.org The cyclopropane ring would likely show a more neutral potential. This visual representation of the molecule's electronic landscape is crucial for understanding its intermolecular interactions and reactivity patterns.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key to its chemical behavior. Conformational analysis would identify the most stable spatial arrangements of the atoms. For this spirocyclic system, the rigidity of the cyclopropane and barbiturate-like rings would limit the conformational freedom. However, slight puckering of the six-membered ring could give rise to different conformers.
Molecular dynamics (MD) simulations could provide a deeper understanding of the dynamic nature of this molecule. By simulating the atomic motions over time, MD can reveal how the molecule behaves in different environments, such as in solution. These simulations can elucidate the stability of different conformers and the transitions between them, offering a more realistic picture of the molecule's behavior than static models.
Intermolecular Interactions and Crystal Lattice Stabilization Studies (e.g., Hirshfeld Surface Analysis)
The way molecules of this compound pack together in a crystal is determined by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. researchgate.net This method maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.
For compounds containing barbituric acid and similar moieties, Hirshfeld analysis often reveals the prominence of hydrogen bonding and van der Waals interactions in stabilizing the crystal lattice. researchgate.net In the case of this compound, the N-H groups of the diazepine (B8756704) ring and the carbonyl (C=O) groups are expected to be primary sites for hydrogen bonding. Specifically, N-H···O hydrogen bonds are likely to be a dominant feature in its crystal packing.
Table 1: Potential Intermolecular Interactions in this compound based on Hirshfeld Surface Analysis of Related Compounds
| Interaction Type | Description | Expected Contribution |
| N-H···O | Hydrogen bond between the nitrogen atom of the diazepine ring and an oxygen atom of a carbonyl group on a neighboring molecule. | High |
| C-H···O | Weaker hydrogen bond involving a hydrogen atom from the cyclopropane or diazepine ring and a carbonyl oxygen. | Moderate |
| H···H | Van der Waals interactions between hydrogen atoms on adjacent molecules. | Significant |
| C-H···N | Weak hydrogen bond between a C-H group and a nitrogen atom. | Low to Moderate |
Comparison of Theoretical Predictions with Experimental Data
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing computationally predicted properties with those determined through experimental techniques.
For instance, the geometry of the molecule, including bond lengths and angles, can be optimized using computational methods like DFT. These theoretical structural parameters can then be compared with experimental data obtained from X-ray crystallography. A good agreement between the calculated and experimental structures would validate the computational model, lending credibility to other predicted properties that are difficult to measure experimentally.
Similarly, spectroscopic properties can be predicted and compared. For example, theoretical vibrational frequencies calculated from the optimized geometry can be compared to the experimental infrared (IR) and Raman spectra. Discrepancies between the theoretical and experimental spectra can often be resolved by scaling the calculated frequencies, which accounts for the approximations inherent in the theoretical methods and the anharmonicity of the vibrations.
While specific comparative studies for this compound are not detailed in the available literature, this comparative approach is a standard and essential practice in computational chemistry to ensure the reliability of the theoretical findings.
Derivatization, Functionalization, and Analogue Synthesis
Strategies for Functional Group Transformations on the 5,7-Diazaspiro[2.5]octane-4,6,8-trione Scaffold
The this compound scaffold can undergo a variety of functional group transformations, primarily targeting the nitrogen atoms of the barbituric acid ring and the cyclopropane (B1198618) ring.
The nitrogen atoms can be readily alkylated or arylated. For instance, the reaction of barbituric acid with various reagents can lead to N-substituted derivatives. mdpi.com While direct alkylation of the parent this compound is not extensively detailed, the synthesis of N,N'-dimethyl derivatives is well-documented, indicating that standard alkylation conditions can be applied. researchgate.net
The carbonyl groups of the barbituric acid ring also present opportunities for functionalization, although these reactions are less common. The cyclopropane ring, being an electron-deficient system due to the adjacent carbonyl groups, can be susceptible to nucleophilic attack, leading to ring-opening, which will be discussed in a later section.
A notable example of functionalization involves the chemoselective synthesis of spirocyclopropyl barbiturates through a cascade reaction of barbiturate-based olefins and acetylacetone. This method allows for the introduction of complex substituents onto the barbiturate (B1230296) scaffold, leading to the formation of highly functionalized derivatives. rsc.orgresearchgate.net One such derivative is 2-(4-chlorophenyl)-1,1-diacetyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione, the structure of which has been confirmed by single-crystal X-ray diffraction analysis. rsc.org
Table 1: Examples of Functional Group Transformations
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Barbiturate-based olefin, Acetylacetone | NBS | 2-(4-chlorophenyl)-1,1-diacetyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione | Cascade Reaction/Functionalization | rsc.org |
Synthesis of Substituted Analogues for Structure-Reactivity Correlation Studies
The synthesis of substituted analogues of this compound is essential for understanding how structural modifications influence the compound's reactivity and potential applications. These studies often involve the introduction of various substituents on both the barbiturate and cyclopropane rings.
One approach to synthesizing substituted analogues is through the condensation of substituted malonic esters with urea. researchgate.net By starting with appropriately substituted cyclopropane-1,1-dicarboxylic acid esters, a range of analogues with substituents on the cyclopropane ring can be prepared.
Furthermore, multi-component reactions have emerged as a powerful tool for the synthesis of diverse spiro-barbiturate derivatives. For example, the three-component reaction of isatin (B1672199), malononitrile, and barbituric acid, catalyzed by an ionic liquid under microwave irradiation, yields spiro compounds with potential anticancer activity. mdpi.com This methodology allows for the variation of substituents on the isatin core, providing a library of analogues for structure-activity relationship (SAR) studies.
The hydrolysis of spirocyclopropane- and spiro-2′-methylcyclopropane-1′,5-barbituric acids has been studied to understand the effect of the cyclopropane ring on the hydrolytic reactivity of the pyrimidine (B1678525) moiety. rsc.orgrsc.org These studies revealed that the cyclopropane ring decreases the hydrolytic reactivity compared to other spiro-barbiturates due to conjugation with the carbonyl groups. rsc.orgrsc.org The introduction of a methyl group on the cyclopropane ring was also found to influence the rate of hydrolysis. rsc.org
Table 2: Synthesis of Substituted Analogues
| Analogue | Synthetic Method | Purpose of Synthesis | Reference |
|---|---|---|---|
| Spiro-2′-methylcyclopropane-1′,5-barbituric acid | Condensation of substituted malonic ester with urea | Structure-reactivity correlation (hydrolysis) | rsc.orgrsc.org |
| Spiro-indoline-pyrano[3,2-c]quinolines | Three-component condensation | Exploration of biological activity | researchgate.net |
Ring-Opening and Ring-Modification Reactions
The strained cyclopropane ring in this compound is susceptible to ring-opening reactions under certain conditions. These reactions provide a pathway to novel 5-substituted barbiturates. researchgate.net
The hydrolysis of spirocyclopropyl barbiturates can proceed through two main pathways: degradation of the pyrimidine ring or opening of the cyclopropane ring. rsc.orgrsc.org The latter is a nucleophilic addition of a water molecule to the cyclopropane ring. rsc.org This reactivity highlights the dual nature of the scaffold, where both ring systems can be targeted for modification.
Transformations of spirocyclopropanobarbiturates to 5-substituted barbiturates have been achieved through ring-opening with nucleophiles such as cyanide (CN), thiolate (SR), and bromide (Br). researchgate.net This approach offers a versatile method for introducing a variety of functional groups at the C-5 position of the barbituric acid ring.
Ring expansion of spirocyclopropanes represents another important ring modification strategy. While not specifically detailed for this compound itself, recent advances in the stereoselective ring expansion of spirocyclopropanes, particularly spirocyclopropyl oxindoles, suggest potential applicability. acs.org These reactions are often promoted by Lewis acids and can lead to the formation of larger ring systems. acs.org For instance, the reaction of spirocyclopropyl oxindoles with isocyanates under microwave irradiation leads to spiro[pyrrolidone-3,3′-oxindole] derivatives. acs.org
A cascade ring-opening/cyclization reaction of spiro(nitrocyclopropane)oxindoles with Huisgen zwitterions has also been reported, yielding polyfunctionalized pyrazolo[3,4-b]indole derivatives. nih.gov This demonstrates the potential for complex transformations originating from the ring-opening of a spirocyclopropane system.
Introduction of Stereogenic Centers via Derivatization
The introduction of stereogenic centers into the this compound scaffold is of significant interest for the development of chiral molecules with potential applications in asymmetric catalysis and medicinal chemistry.
Enantioselective transformations of barbituric acid derivatives have been developed, providing routes to chiral spirobarbiturates. mdpi.com For example, the enantioselective synthesis of spiranic 2-pyrrolidinethiones from amino acid isothiocyanate derivatives and alkylidene barbituric acids has been achieved with high enantiomeric excess. mdpi.com This suggests that chiral auxiliaries can be effectively used to control the stereochemistry of reactions involving the barbiturate moiety.
While the direct stereoselective derivatization of the pre-formed this compound is not extensively described, the synthesis of chiral analogues can be achieved through the use of chiral starting materials or catalysts. The synthesis of 4,7-diazaspiro[2.5]octane compounds from a chiral derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate (B1207046) has been reported in a patent, indicating a possible route to chiral scaffolds. rsc.orggoogle.com
The development of stereoselective ring-expansion reactions of spirocyclopropanes also offers a promising avenue for creating chiral spirocyclic compounds. acs.org The use of chiral Lewis acids or organocatalysts in these transformations could enable the synthesis of enantiomerically enriched products.
Advanced Applications in Chemical Synthesis and Methodological Development
5,7-Diazaspiro[2.5]octane-4,6,8-trione as a Synthetic Building Block
This compound and its derivatives serve as potent synthetic intermediates, primarily through reactions that leverage the strain of the three-membered cyclopropane (B1198618) ring. The parent compound, also known as cyclopropyl-5-spirobarbituric acid, possesses a reactive center at the spiro carbon, which is shared by both the cyclopropane and the pyrimidine-trione ring. gatech.educhemeo.com This structure allows it to act as a precursor for a variety of 5-substituted barbiturates, which are an important class of compounds in medicinal chemistry.
Research has demonstrated that the N,N'-dimethylated analogue, 5,7-dimethyl-5,7-diaza-spiro[2.5]octane-4,6,8-trione, undergoes facile ring-opening of the cyclopropane moiety when treated with various reagents. This transformation provides a direct route to 5-functionalized barbiturates by breaking the carbon-carbon bond of the cyclopropane ring and creating a new substituent at the C5 position of the barbiturate (B1230296) core. For example, reactions with nucleophiles or electrophilic reagents lead to the formation of barbiturates with extended side chains.
Key transformations highlighting its role as a building block include:
Reaction with Cyanide: Treatment with a cyanide source opens the cyclopropane ring to install a cyanoethyl group at the 5-position.
Reaction with Thiolates: Reaction with thiols results in the addition of a thioether-containing ethyl chain.
Reaction with Bromine: Bromination also induces ring-opening, leading to the formation of a bromoethyl-substituted barbiturate.
These reactions underscore the utility of the spirocyclopropane unit as a masked reactive handle, enabling the introduction of functional groups that would be challenging to incorporate through direct substitution on the barbituric acid core. The general reactivity also includes susceptibility to oxidation and reduction at the carbonyl groups, further expanding its synthetic potential. smolecule.com
| Reagent | Resulting Substituent at C5-Position | Product Class |
|---|---|---|
| Cyanide (-CN) | -(CH2)2CN | 5-(2-Cyanoethyl)barbiturate |
| Thiolate (-SR) | -(CH2)2SR | 5-(2-Thioethyl)barbiturate |
| Bromine (Br2) | -(CH2)2Br | 5-(2-Bromoethyl)barbiturate |
Contribution to Heterocyclic Chemistry
The synthesis and reactions of this compound contribute significantly to the field of heterocyclic chemistry. As a member of the spiro-barbiturate family, it represents an important structural motif that merges the chemistry of barbiturates with that of strained cycloalkanes.
The synthesis of the core scaffold is a classic example of heterocyclic construction. The reaction of barbituric acid or its N-substituted derivatives with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate provides a direct route to the this compound system. This method is a specific application of a broader strategy for creating 5-spirobarbiturates.
Furthermore, the barbituric acid core within the molecule is a key player in various multicomponent reactions (MCRs) used to build even more complex heterocyclic systems. mdpi.com For instance, barbituric acid and its derivatives are well-known to participate in Knoevenagel condensations with aldehydes, which can then be followed by further cyclizations to generate fused or spirocyclic heterocyclic structures. mdpi.comwikipedia.org While not starting from the pre-formed spiro-compound, these methodologies highlight the inherent reactivity of the barbiturate moiety that is conserved within the this compound structure. Its ability to act as a precursor to other heterocycles via ring-opening and subsequent functionalization further cements its place as a valuable scaffold in the synthesis of diverse heterocyclic molecules.
Development of Novel Synthetic Methodologies Facilitated by the Scaffold
The unique reactivity of this compound has facilitated the development of specific synthetic strategies centered on strain-release-driven reactions. The high ring strain of the integrated cyclopropane ring is the key feature that enables novel transformations.
The ring-opening reactions discussed previously are not merely applications but constitute a synthetic methodology for accessing 5-substituted barbiturates. This strain-release cyclopropane-opening strategy offers a distinct pathway compared to traditional methods like direct alkylation of barbituric acid at the C5 position, which can sometimes be problematic. This approach provides a reliable two-step sequence: formation of the spiro-intermediate followed by nucleophilic or electrophilic ring-opening to achieve the desired 5-substituted product.
Additionally, the core structure embodies the principles of classical condensation reactions that are fundamental to synthetic methodology. Barbituric acid and its derivatives are archetypal active methylene (B1212753) compounds used in Knoevenagel condensations. mdpi.com This reaction is a cornerstone of carbon-carbon bond formation. The potential for the carbonyl groups of the this compound scaffold to participate in such condensations or related reactions provides a platform for developing new synthetic protocols for creating complex molecular architectures. The synthesis of the scaffold itself, via the reaction of barbituric acid with dihaloalkanes, is an efficient method for constructing spirocyclic systems containing a quaternary, all-carbon spiro-center, a structural motif of growing importance in drug discovery.
Future Research Directions
Exploration of Novel Synthetic Pathways
The construction of the spiro[2.5]octane framework, particularly with the inclusion of the diaza-trione system, is a synthetic challenge. While some methods have been established, the development of more efficient, stereoselective, and environmentally benign synthetic routes is a critical area for future research.
Current synthetic approaches often involve the dialkylation of barbituric acid or its derivatives with 1,2-dihaloethanes. For instance, the reaction of 1,3-dimethylbarbituric acid with 1,2-dibromoethane (B42909) in the presence of a base and a phase-transfer catalyst can yield 5,7-dimethyl-5,7-diaza-spiro[2.5]octane-4,6,8-trione. However, these reactions can sometimes be low-yielding or produce byproducts. researchgate.net
Future research could focus on:
Domino and Cascade Reactions: Investigating one-pot, multi-component reactions could significantly improve synthetic efficiency. For example, a Michael addition-initiated ring closure of barbiturate-based olefins with suitable reagents could offer a chemoselective route to spirocyclopropyl barbiturates. nih.gov
Catalytic Methods: The development of novel catalytic systems, including organocatalysts or transition-metal catalysts, could provide milder and more selective pathways. Rhodium(III)-catalyzed C-H activation and annulation reactions have shown promise in the synthesis of other nitrogen-containing spirocycles and could potentially be adapted. nih.gov
Photochemical and Electrochemical Syntheses: These methods can offer unique reactivity and selectivity under mild conditions. Electrochemical oxidation of related compounds has been used to form spiro-based barbituric acid derivatives. mdpi.com
Solid-Phase Synthesis: For the generation of libraries of derivatives for screening purposes, solid-phase synthesis offers advantages in terms of purification and automation. nih.gov
A key challenge in any new synthetic approach will be controlling the stereochemistry at the spirocyclic center, which is crucial for potential biological applications.
Advanced Computational Modeling for Reaction Prediction and Design
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity, and it holds immense potential for accelerating research on 5,7-diazaspiro[2.5]octane-4,6,8-trione. grnjournal.us
Future computational studies could be directed towards:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model reaction pathways for both existing and proposed syntheses. grnjournal.us This can help in optimizing reaction conditions and predicting the feasibility of novel synthetic routes. Computational studies on related spiro-barbituric acid pyrazoline scaffolds have already demonstrated the utility of DFT in understanding reaction mechanisms and molecular properties. rsc.org
Prediction of Physicochemical Properties: Computational models can predict key properties such as solubility, stability, and electronic characteristics. This information is valuable for designing derivatives with desired profiles for specific applications.
Virtual Screening and SAR Studies: For medicinal chemistry applications, computational docking studies can predict the binding of this compound derivatives to biological targets. nih.gov Structure-Activity Relationship (SAR) models can be developed to guide the synthesis of more potent and selective compounds. nih.gov
The integration of machine learning with computational chemistry is also a promising avenue. csmres.co.ukrsc.org By training models on existing reaction data, it may become possible to predict the outcomes of new reactions with high accuracy, thus streamlining the discovery of novel synthetic methods and functionalized derivatives.
Development of New Characterization Techniques for Spirocyclic Systems
The rigid and three-dimensional nature of spirocyclic compounds like this compound can present challenges for structural elucidation using standard analytical techniques. While fundamental methods like NMR and mass spectrometry are indispensable, future research could benefit from the application and development of more advanced characterization techniques.
Key areas for development include:
Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex proton and carbon signals in spirocyclic systems. numberanalytics.comipb.ptiupac.org Techniques such as COSY, HSQC, and HMBC are essential for establishing connectivity within the molecule. numberanalytics.com For determining the stereochemistry of the spiro center, Nuclear Overhauser Effect (NOE) based experiments (NOESY or ROESY) will be critical. ipb.pt The application of 2D NMR has been demonstrated to be effective in the structural elucidation of other complex spiro compounds. nih.govnih.govosti.govmdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including the precise stereochemistry at the spirocyclic center. mdpi.com Obtaining suitable crystals for analysis will be a key step in characterizing new derivatives.
Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) can be powerful tools for determining the absolute configuration of chiral spirocyclic compounds, especially when X-ray crystallography is not feasible.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, which can aid in structural confirmation. csmres.co.uk
The combination of multiple advanced analytical techniques will be necessary for the comprehensive characterization of novel derivatives of this compound.
Expanding the Scope of Functionalization for Diverse Chemical Applications
The inherent reactivity of the this compound scaffold, particularly the strained cyclopropane (B1198618) ring and the reactive N-H protons of the barbiturate-like core, offers numerous possibilities for chemical modification and functionalization. researchgate.net Exploring these reactions will be key to developing derivatives with tailored properties for a range of applications.
Future research in this area could focus on:
Ring-Opening Reactions of the Cyclopropane Moiety: The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions with various nucleophiles. This could be a valuable strategy for introducing new functional groups and creating more complex molecular architectures. For example, the ring-opening of 5,7-dimethyl-5,7-diaza-spiro[2.5]octane-4,6,8-trione with cyanide or thiols has been shown to yield 5-substituted barbiturates.
Derivatization of the Barbiturate (B1230296) Core: The N-H protons of the barbiturate ring can be readily substituted, allowing for the introduction of a wide variety of functional groups. gatech.edumdpi.com This could be used to modulate the compound's solubility, lipophilicity, and biological activity.
Functionalization of the Carbonyl Groups: While more challenging, selective reactions at the carbonyl groups could lead to novel derivatives.
Click Chemistry: The introduction of "clickable" functional groups, such as azides or alkynes, would enable the facile conjugation of the spirocyclic scaffold to other molecules, including polymers, biomolecules, or fluorescent probes.
By systematically exploring these functionalization strategies, a diverse library of derivatives of this compound can be generated, paving the way for their investigation in areas such as medicinal chemistry, materials science, and as molecular probes. nih.govirapa.org
Q & A
Q. What hybrid methodologies integrate experimental and theoretical frameworks to study reaction mechanisms?
- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with kinetic isotope effect (KIE) studies. Validate transition states using in situ FTIR or NMR monitoring. For photochemical reactions, use time-resolved spectroscopy to correlate computed excited states with observed intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
